molecular formula C26H22O4 B14152472 5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione CAS No. 5302-86-3

5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione

Katalognummer: B14152472
CAS-Nummer: 5302-86-3
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: INKRWDBAPNARHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione is a complex organic compound featuring a spirocyclic structure Spiro compounds are characterized by having two or more rings that are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione typically involves multiple steps. One common method includes the reaction of indene derivatives with ethoxy-substituted reagents under acidic conditions. The reaction is often catalyzed by sulfuric acid, which facilitates the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action for 5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or disrupt cellular membranes, contributing to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione is unique due to its specific ethoxy and diphenyl substitutions, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

5302-86-3

Molekularformel

C26H22O4

Molekulargewicht

398.4 g/mol

IUPAC-Name

5'-ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione

InChI

InChI=1S/C26H22O4/c1-2-29-25(19-13-7-4-8-14-19)17-22(18-11-5-3-6-12-18)26(30-25)23(27)20-15-9-10-16-21(20)24(26)28/h3-16,22H,2,17H2,1H3

InChI-Schlüssel

INKRWDBAPNARHJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(CC(C2(O1)C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.